molecular formula C18H18N4O3 B2827964 3-(1-(5-methylisoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034462-66-1

3-(1-(5-methylisoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2827964
CAS No.: 2034462-66-1
M. Wt: 338.367
InChI Key: MERDUPSEGPMLFQ-UHFFFAOYSA-N
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Description

3-(1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a sophisticated synthetic hybrid compound designed for advanced pharmaceutical research, merging two privileged pharmacophores into a single chemical entity. This molecule integrates a quinazolin-4(3H)-one scaffold, a structure present in approximately 150 natural alkaloids and commercial drugs known for diverse biological activities , with a 5-methylisoxazole ring system via a piperidine linker. The quinazolin-4(3H)-one core is a versatile building block in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antioxidant activities . The isoxazole ring is another critical heterocycle in drug discovery, featured in compounds with immunomodulatory, antimicrobial, antiviral, and anticancer properties . The strategic molecular hybridization of these two motifs aims to create a novel chemical tool with potential multi-target or enhanced activity, a growing strategy in the development of effective new therapeutic agents . This compound is therefore of significant interest for screening in new drug discovery campaigns, particularly in oncology, immunology, and infectious disease research, and for studying the structure-activity relationships of hybrid molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-9-16(20-25-12)18(24)21-8-4-5-13(10-21)22-11-19-15-7-3-2-6-14(15)17(22)23/h2-3,6-7,9,11,13H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERDUPSEGPMLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-methylisoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Methylisoxazole Moiety: The final step involves the acylation of the piperidine nitrogen with 5-methylisoxazole-3-carbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(5-methylisoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Quinazolinone N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Functionalized derivatives with various substituents on the piperidine or isoxazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(5-methylisoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is largely dependent on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Quinazolin-4(3H)-One Derivatives

Structural and Functional Group Comparisons

The table below summarizes key structural features and biological activities of quinazolin-4(3H)-one analogs, highlighting differences in substituents and their pharmacological implications:

Compound Name / ID Key Substituents Biological Activity Reference
Target Compound N-3: 5-Methylisoxazole-3-carbonyl-piperidin-3-yl Inferred: Potential kinase or receptor modulation (structural analogy to Idelalisib ).
Compound 23 N-3: 4-(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl; C-2: p-Tolyl Potent α1-adrenergic antagonist; antihypertensive activity (prolonged action).
Compound 9a N-3: 4-Fluorophenyl; C-2: 4-Oxo-2-phenylquinazolin-3(4H)-ylamino Antibacterial (Proteus vulgaris, Bacillus subtilis; inhibition zones 1.1–1.4 cm).
Idelalisib N-3: Phenyl; C-2: (1S)-1-(9H-Purin-6-ylamino)propyl; C-5: Fluoro FDA-approved PI3Kδ inhibitor (kinase-targeted therapy).
Compound 13 N-3: 3-(1,3-Dioxoisoindolin-2-yl)propylthio Carbonic anhydrase II inhibitor (KI = 66.5–173.4 nM).
PET Tracer 1 N-3: (1-(2-Fluoroethyl)piperidin-3-yl)methyl; C-6: 4-Chlorophenyl GHS-R1a receptor imaging agent (PET tracer).

Key Observations

Substituent Impact on Activity :

  • Piperidine Derivatives : The presence of a piperidine ring (as in the target compound and PET Tracer 1 ) is associated with enhanced blood-brain barrier penetration or receptor binding. For example, PET Tracer 1’s piperidinylmethyl group enables specific binding to GHS-R1a in pancreatic tissue .
  • Isoxazole vs. Oxadiazole/Thiadiazole : Unlike oxadiazole/thiadiazole-substituted analogs (e.g., 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones ), the 5-methylisoxazole group in the target compound may confer metabolic stability due to reduced susceptibility to hydrolysis.

Activity Trends :

  • Antihypertensive Activity : Chlorophenyl and dihydroisoxazole substituents (Compound 23 ) correlate with α1-adrenergic antagonism. The target compound’s isoxazole-carbonyl group may similarly modulate adrenergic receptors but with distinct kinetics.
  • Antibacterial Activity : Electron-withdrawing groups (e.g., 4-fluorophenyl in Compound 9a ) enhance antibacterial potency. The target compound’s methylisoxazole (electron-deficient heterocycle) may similarly disrupt bacterial membrane proteins.
  • Kinase Inhibition : Idelalisib’s purine-appendaged structure highlights the importance of C-2 modifications for kinase binding. The target compound’s isoxazole-carbonyl-piperidine moiety could mimic such interactions but target different kinases (e.g., PI3K isoforms).

Synthetic Accessibility: Microwave-assisted synthesis (e.g., pyrazolyl-oxopropyl-quinazolin-4(3H)-ones ) and electrochemical methods (e.g., acetic acid-mediated cyclization ) are established for quinazolinones. The target compound’s isoxazole-piperidine linkage likely requires coupling via amide bond formation, similar to PET Tracer 1 .

Biological Activity

The compound 3-(1-(5-methylisoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a derivative of quinazoline, a scaffold known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular structure of this compound can be analyzed in terms of its functional groups and stereochemistry. The presence of the quinazolinone core is significant as it is associated with various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

ComponentDescription
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight342.36 g/mol
Key Functional GroupsQuinazolinone, Piperidine, Isoxazole

Antitumor Activity

Research indicates that quinazoline derivatives exhibit antitumor properties by inhibiting various signaling pathways associated with cancer progression. The compound has shown promise in preclinical studies targeting specific cancer types through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Quinazoline derivatives are known for their anti-inflammatory properties. The compound may modulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which plays a critical role in inflammation. Studies have demonstrated that similar compounds can significantly reduce edema in animal models, suggesting potential therapeutic use in inflammatory diseases.

Neuroprotective Properties

The modulation of glutamatergic signaling is another area where this compound may exert effects. Quinazoline derivatives can act as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. This property positions the compound as a candidate for treating conditions like epilepsy and neurodegenerative diseases.

Case Studies

  • Anticancer Study : A study involving a related quinazoline derivative demonstrated significant tumor growth inhibition in xenograft models. The mechanism was attributed to the induction of apoptosis and inhibition of the PI3K/Akt pathway.
  • Inflammation Model : In carrageenan-induced paw edema tests, compounds structurally similar to this compound exhibited a reduction in swelling and decreased levels of inflammatory mediators such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives often target kinases involved in cancer proliferation.
  • Cytokine Modulation : They can alter the production or activity of cytokines involved in inflammatory responses.
  • Receptor Modulation : Acting on mGluRs can influence neurotransmitter release and neuronal excitability.

Q & A

Q. What experimental designs are critical for validating mechanism of action?

  • Answer : A tiered approach:

In vitro kinase profiling (Eurofins Panlabs) to identify primary targets.

CRISPR/Cas9 knockout of putative targets in cell lines (e.g., EGFR−/−).

Pharmacodynamic markers : Measure phosphorylated ERK or AKT in treated tumors .

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